Natriumdichloracetat

Übersicht

Beschreibung

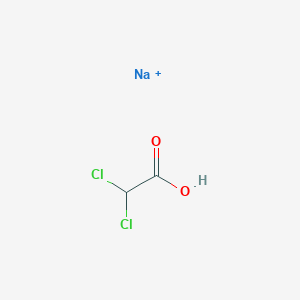

Sodium dichloroacetate is a chemical compound with the molecular formula

C2HCl2NaO2

. It is a sodium salt of dichloroacetic acid and is known for its potential therapeutic applications, particularly in the field of oncology. This compound has garnered significant interest due to its ability to modulate metabolic pathways in cancer cells.Wissenschaftliche Forschungsanwendungen

Natriumdichloracetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für andere chemische Verbindungen verwendet.

Biologie: Wird auf seine Auswirkungen auf den Zellstoffwechsel und die mitochondriale Funktion untersucht.

Industrie: Wird bei der Herstellung verschiedener Chemikalien und als Stabilisator in bestimmten Formulierungen eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch Hemmung der Pyruvatdehydrogenasekinase aus. Diese Hemmung führt zur Aktivierung der Pyruvatdehydrogenase, wodurch der Zellstoffwechsel von der Glykolyse zur oxidativen Phosphorylierung verschoben wird. Dieser Stoffwechselwechsel führt zu einer erhöhten Produktion reaktiver Sauerstoffspezies und fördert die Apoptose in Krebszellen . Die Verbindung beeinflusst auch andere molekulare Zielstrukturen und Signalwege, einschließlich der Modulation der mitochondrialen Funktion und der Induktion von oxidativem Stress.

Ähnliche Verbindungen:

Monochloracetat: Ähnlich in der Struktur, aber mit nur einem Chloratom.

Trichloracetat: Enthält drei Chloratome und hat unterschiedliche chemische Eigenschaften.

Dichloracetsäure: Die Stammsäure von this compound.

Vergleich: this compound ist einzigartig in seiner Fähigkeit, Stoffwechselwege in Krebszellen zu modulieren, eine Eigenschaft, die Monochloracetat oder Trichloracetat nicht teilen. Dichloracetsäure ist zwar ähnlich, aber weniger stabil und korrosiver im Vergleich zu ihrer Natriumsalzform.

Zusammenfassend lässt sich sagen, dass this compound eine vielseitige Verbindung mit erheblichem Potenzial in verschiedenen Forschungs- und Industriebereichen ist. Seine einzigartigen Eigenschaften und Wirkmechanismen machen es zu einem wertvollen Werkzeug in der Untersuchung des Zellstoffwechsels und der Krebstherapie.

Wirkmechanismus

Target of Action

Sodium dichloroacetate (DCA) primarily targets the enzyme pyruvate dehydrogenase kinase (PDK) . PDK is an enzyme that plays a crucial role in cellular energy metabolism, specifically in the regulation of the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, DCA effectively stimulates the activity of PDC .

Mode of Action

DCA’s interaction with its target, PDK, leads to the activation of the PDC. The PDC is a central component of cellular metabolism, responsible for the conversion of pyruvate, a product of glycolysis, into acetyl-CoA, which then enters the citric acid cycle for further energy production . By inhibiting PDK, DCA removes the inhibition on PDC, allowing for increased conversion of pyruvate to acetyl-CoA, thereby promoting oxidative phosphorylation over glycolysis .

Biochemical Pathways

The primary biochemical pathway affected by DCA is cellular energy metabolism, specifically the shift from glycolysis to oxidative phosphorylation . This shift has significant downstream effects, including a decrease in lactate production and an increase in the consumption of glucose by cells . Furthermore, DCA has been shown to stimulate angiogenesis by improving endothelial precursor cell function in an AKT/GSK-3β/Nrf2 dependent pathway .

Pharmacokinetics

The pharmacokinetics of DCA involve its absorption, distribution, metabolism, and excretion (ADME). The clearance of DCA was found to be 0.997, 0.0, and 1.69 ml x kg (-1) x min (-1) during the paleohepatic, anhepatic, and neohepatic periods, respectively . This indicates that the newly transplanted liver eliminates DCA better than the native liver .

Result of Action

The molecular and cellular effects of DCA’s action are diverse and depend on the specific context. For instance, DCA has been shown to reduce apoptosis resistance in cancer cells . In the context of vascular dementia, long-term DCA administration improved cognitive function, reduced brain infarct size and brain atrophy, increased VEGF and bFGF levels in vivo, promoted angiogenesis in damaged areas, and significantly improved endothelial precursor cell function .

Action Environment

The action, efficacy, and stability of DCA can be influenced by various environmental factors. For example, DCA is frequently found in water, and its safety has been investigated by authorities such as the U.S. and the Australian government . Furthermore, DCA can also naturally occur in a variety of red algae including Asparagopsis taxiformis . The presence of DCA in different environments and its interaction with other substances can potentially affect its action and efficacy.

Biochemische Analyse

Biochemical Properties

Sodium Dichloroacetate is a mitochondrial pyruvate dehydrogenase kinase inhibitor . It works by stimulating the Pyruvate dehydrogenase complex enzymes located in our mitochondria . When aerobic glucose oxidation and lactic acid oxidation are enabled again, normal cellular metabolism can once again take place .

Cellular Effects

Sodium Dichloroacetate has been shown to have various effects on cells. For instance, it has been found to improve cognitive function in vascular dementia rats, reduce brain infarct size and brain atrophy, increase VEGF and bFGF levels in vivo, promote angiogenesis in damaged areas, and significantly improve endothelial precursor cell (EPC) function .

Molecular Mechanism

The molecular mechanism of Sodium Dichloroacetate involves its role as a mitochondrial pyruvate dehydrogenase kinase inhibitor . It exerts its effects at the molecular level by stimulating the Pyruvate dehydrogenase complex enzymes located in our mitochondria . This leads to a metabolic switch from glycolysis to oxidative phosphorylation, which can help restore proper cellular function and improve drug metabolism .

Temporal Effects in Laboratory Settings

The effects of Sodium Dichloroacetate have been studied over time in laboratory settings. For instance, it has been found that long-term administration of Sodium Dichloroacetate can improve cognitive function in vascular dementia rats

Dosage Effects in Animal Models

In animal models, the effects of Sodium Dichloroacetate have been found to vary with different dosages . For instance, Sodium Dichloroacetate administration in doses ranging from 50 to 200 mg/Kg/die is associated with a decrease in tumor mass volume, proliferation rate, and metastasis dissemination in several preclinical models .

Metabolic Pathways

Sodium Dichloroacetate is involved in the metabolic pathway that produces usable energy from sugar . It blocks a key enzyme, pyruvate dehydrogenase kinase, in this metabolic pathway . This can lead to a metabolic switch from glycolysis to oxidative phosphorylation .

Transport and Distribution

It is known that Sodium Dichloroacetate is an orally absorbable small molecular compound , suggesting that it can be transported and distributed within the body through the bloodstream.

Subcellular Localization

Given its role as a mitochondrial pyruvate dehydrogenase kinase inhibitor , it is likely that Sodium Dichloroacetate localizes to the mitochondria where it can exert its effects.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Natriumdichloracetat kann durch Neutralisation von Dichloracetsäure mit Natriumhydroxid synthetisiert werden. Die Reaktion wird typischerweise in einem wässrigen Medium durchgeführt, und das Produkt wird durch Abdampfen des Wassers und Kristallisation des Natriumdichloracetats gewonnen.

Industrielle Produktionsmethoden: Im industriellen Maßstab wird this compound durch Chlorierung von Essigsäure zu Dichloracetsäure hergestellt, die dann mit Natriumhydroxid neutralisiert wird. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, obwohl diese weniger häufig sind.

Reduktion: Es kann unter bestimmten Bedingungen zu Monochloracetat reduziert werden.

Substitution: this compound kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Chloratome durch andere Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Katalysators.

Substitution: Nukleophile wie Hydroxidionen oder Amine.

Hauptprodukte:

Oxidation: Bildung von Verbindungen mit höherem Oxidationszustand.

Reduktion: Monochloracetat.

Substitution: Verschiedene substituierte Essigsäurederivate, abhängig vom verwendeten Nukleophil.

Vergleich Mit ähnlichen Verbindungen

Monochloroacetate: Similar in structure but with only one chlorine atom.

Trichloroacetate: Contains three chlorine atoms and has different chemical properties.

Dichloroacetic Acid: The parent acid of sodium dichloroacetate.

Comparison: Sodium dichloroacetate is unique in its ability to modulate metabolic pathways in cancer cells, a property not shared by monochloroacetate or trichloroacetate. Dichloroacetic acid, while similar, is less stable and more corrosive compared to its sodium salt form.

Eigenschaften

CAS-Nummer |

2156-56-1 |

|---|---|

Molekularformel |

C2H2Cl2NaO2 |

Molekulargewicht |

151.93 g/mol |

IUPAC-Name |

sodium;2,2-dichloroacetate |

InChI |

InChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6); |

InChI-Schlüssel |

ZOXHFYPCZQICQD-UHFFFAOYSA-N |

Isomerische SMILES |

C(C(=O)[O-])(Cl)Cl.[Na+] |

SMILES |

C(C(=O)[O-])(Cl)Cl.[Na+] |

Kanonische SMILES |

C(C(=O)O)(Cl)Cl.[Na] |

Aussehen |

Solid powder |

Siedepunkt |

194 °C |

Dichte |

Relative density (water = 1): 1.56 |

melting_point |

13.5 °C |

| 2156-56-1 79-43-6 |

|

Physikalische Beschreibung |

COLOURLESS LIQUID WITH PUNGENT ODOUR. |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Solubility in water: miscible |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Acid, Bichloroacetic Acid, Dichloroacetic Bichloroacetic Acid Dichloroacetate, Potassium Dichloroacetate, Sodium Dichloroacetic Acid Potassium Dichloroacetate Sodium Dichloroacetate |

Dampfdichte |

Relative vapor density (air = 1): 4.4 |

Dampfdruck |

Vapor pressure, Pa at 20 °C: 19 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

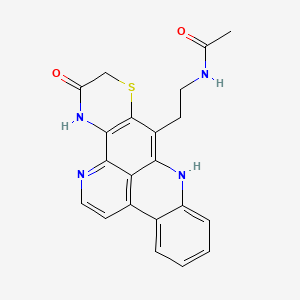

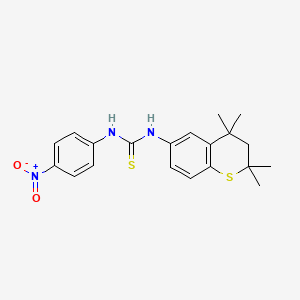

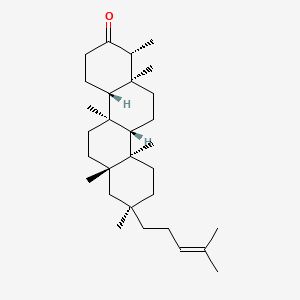

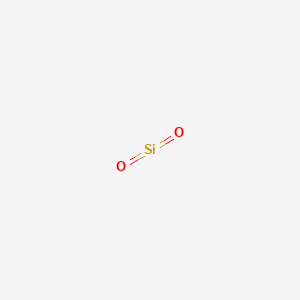

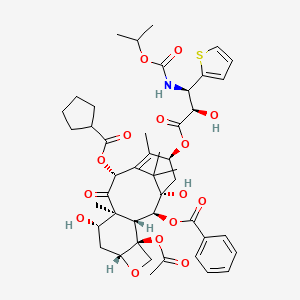

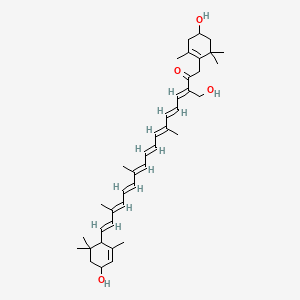

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B1680978.png)

![3-[[4-[5-[(3-Carboxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]benzoic acid](/img/structure/B1680980.png)

![2-[3-(1,3-Benzodioxol-5-ylmethylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1680981.png)

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one](/img/structure/B1680983.png)